3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid

Description

Structural Elucidation

Systematic IUPAC Nomenclature and Synonym Identification

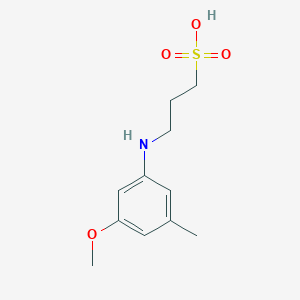

3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid is a sulfonic acid derivative with a substituted aniline moiety. Its systematic name adheres to IUPAC conventions, prioritizing substituent positions and functional group numbering. Key structural features include:

- Aniline core : A benzene ring substituted at positions 3 (methoxy group) and 5 (methyl group).

- Sulfonic acid chain : A propane-1-sulfonic acid group linked via an amino bridge to the aniline nitrogen.

Synonyms include:

- N-(3-sulfopropyl)-3-methoxy-5-methylaniline

- 3-[(3-Methoxy-5-methylphenyl)amino]-1-propanesulfonic acid

- 3-((3-Methoxy-5-methylphenyl)amino)propane-1-sulfonic acid

- HMMPS (a shorthand identifier)

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₄S | |

| Molecular Weight | 259.32 g/mol | |

| CAS Number | 766502-50-5 |

Molecular Architecture and Conformational Analysis

X-ray Crystallographic Characterization

While no direct X-ray crystallography data exists for this compound, structural analogs (e.g., sulfonic acid derivatives) provide insights:

- Bragg’s Law (nλ = 2d sinθ) governs diffraction patterns, enabling atomic arrangement determination .

- Crystal packing : Hydrogen bonding between sulfonic acid groups and aromatic rings is anticipated, similar to zwitterionic buffers like MOPS .

Computational Modeling of Tautomeric Forms

Theoretical studies on related sulfonic acid derivatives suggest:

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR Data (proposed based on structural analogs):

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic (H-2, H-4, H-6) | 6.5–7.5 | Multiplet | Ortho/para to substituents |

| Methoxy (OCH₃) | 3.8–3.9 | Singlet | –OCH₃ group |

| Methyl (CH₃) | 2.3–2.5 | Singlet | –CH₃ group |

| Propane chain (CH₂) | 2.0–2.2 | Quartet/Triplet | –CH₂–CH₂–SO₃H |

| NH (amine) | 8.0–8.5 | Broad singlet | –NH– group |

Key Observations :

- NH proton : Broad signal due to hydrogen bonding with sulfonic acid .

- Aromatic protons : Deshielded by electron-withdrawing methoxy group .

Infrared (IR) Vibrational Mode Assignment

IR Peaks (predicted):

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| S=O (sulfonic acid) | 1200–1250 | Asymmetric stretching |

| O–H (sulfonic acid) | 3000–3300 (broad) | Hydrogen bonding |

| Aromatic C–H | 3100–3150 | Sp² C–H stretch |

| Methoxy (C–O) | 2800–2850 | –OCH₃ stretch |

| Methyl (C–H) | 2920–2960 | –CH₃ stretch |

Mass Spectrometric Fragmentation Patterns

MS/MS Fragmentation :

| Fragment | m/z | Structure |

|---|---|---|

| [M]⁺ | 259.32 | Molecular ion |

| [M – SO₃H]⁺ | 243.32 | Loss of SO₃H |

| [C₇H₈NO₃]⁺ (aniline part) | 152.05 | C₇H₈NO₃⁺ |

| [C₄H₁₀SO₃]⁺ (propane sulfonate) | 107.02 | C₄H₁₀SO₃⁺ |

Key Pathways :

Propriétés

IUPAC Name |

3-(3-methoxy-5-methylanilino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-9-6-10(8-11(7-9)16-2)12-4-3-5-17(13,14)15/h6-8,12H,3-5H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPGTLUYQZIULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856635 | |

| Record name | 3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766502-50-5 | |

| Record name | 3-[(3-Methoxy-5-methylphenyl)amino]-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766502-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article compiles diverse studies and findings regarding its bioactivity, synthesis, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a sulfonic acid group, which is significant for its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 µM, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of the Compound

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | Not Specified |

The compound also showed selective action against certain Gram-positive microorganisms, demonstrating its broad-spectrum activity .

Cytotoxicity Studies

In vitro cytotoxicity tests were conducted using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) to assess the safety profile of the compound. The results indicated that while the compound was effective against pathogens, it exhibited a relatively low toxicity profile towards these cell lines, making it a candidate for further therapeutic development .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | >100 |

| BALB/c 3T3 | >100 |

The mechanism through which this compound exerts its antimicrobial effects appears to involve interactions with essential bacterial enzymes. Molecular docking studies suggested that the compound binds effectively to target proteins such as MurD and DNA gyrase, crucial for bacterial cell wall synthesis and DNA replication, respectively. The binding energies were comparable to those of established antibiotics like ciprofloxacin, suggesting a similar mechanism of action .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

Sulfonic acid derivatives with propane backbones exhibit diverse functionalities based on substituents:

Physical and Chemical Properties

- Acidity: Sulfonic acids (pKa ~1–2) are strongly acidic, but substituents modulate solubility. Fluorinated analogs (e.g., perfluorinated chains in ) exhibit enhanced hydrophobicity, whereas morpholino groups (MOPS) improve water solubility for buffering .

- Reactivity: Thioether-containing analogs (e.g., 3-(propylthio)propane-1-sulfonic acid) act as Brønsted acid catalysts in organic synthesis due to their proton-donating ability . The target compound’s anilino group may enable π-π interactions or hydrogen bonding in catalytic or binding applications.

Research Findings and Key Differences

- Catalytic Efficiency : The propylthio analog’s recyclability (6 cycles) contrasts with fluorinated compounds, which prioritize stability over catalytic versatility.

- Biological Activity: The thiadiazole-sulfanyl derivative’s FABP4 inhibition (IC₅₀ = 5.6 µM) highlights the impact of heterocyclic substituents on target binding. The target compound’s anilino group could similarly modulate protein interactions but with distinct electronic profiles.

- Solubility and Toxicity : MOPS’s aliphatic amine ensures biocompatibility , whereas perfluorinated compounds may pose environmental concerns . The target compound’s aromatic amine may balance solubility and low toxicity.

Méthodes De Préparation

Reaction with 1,3-Propanesultone (Ring-Opening Method)

One of the most common and efficient methods to prepare alkyl sulfonic acid derivatives of amines is via ring-opening of 1,3-propanesultone by the nucleophilic amine group.

-

- The 3-methoxy-5-methylaniline is reacted with 1,3-propanesultone in a suitable solvent such as toluene or dry organic solvent.

- The reaction is typically conducted at elevated temperatures (~100 °C) to facilitate ring opening of the sultone.

- The nucleophilic nitrogen of the aniline attacks the electrophilic carbon in the sultone ring, opening it and forming the sulfonic acid group attached via a propyl linker.

- The product is purified by filtration, washing, and drying.

Sulfonation of Propylamine Derivatives

An alternative approach involves sulfonation of a pre-formed 3-(3-methoxy-5-methylanilino)propylamine.

-

- The propylamine derivative is treated with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.

- The reaction introduces the sulfonic acid group at the terminal alkyl chain.

- Careful control of temperature and reaction time is necessary to avoid over-sulfonation or degradation.

Functionalization via Sulfonic Acid-Containing Ionic Liquids or Catalysts

Recent advances include the use of sulfonic acid-functionalized ionic liquids or solid acid catalysts to facilitate sulfonation reactions under milder and more environmentally friendly conditions.

For example, sulfonic acid polyvinyl pyridinium ionic liquids have been used as acid catalysts to promote sulfonation and related transformations under ultrasonic or microwave irradiation, improving yield and reaction time.

Magnetic nanoparticle-supported sulfonic acid catalysts have been utilized for similar sulfonic acid functionalizations, offering easy catalyst recovery and reuse.

Representative Data Table for Preparation via 1,3-Propanesultone Method

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 3-methoxy-5-methylaniline | Purity > 98% |

| Sulfonating agent | 1,3-propanesultone | Used in slight molar excess |

| Solvent | Toluene or dry toluene | Anhydrous conditions preferred |

| Reaction temperature | 90–110 °C | Typically 100 °C |

| Reaction time | 6–12 hours | Monitored by TLC |

| Work-up | Filtration, washing with diethyl ether | Removal of unreacted reagents |

| Purification | Recrystallization or chromatography | Yields typically >85% |

| Characterization | NMR (1H, 13C), FT-IR, Elemental analysis | Confirms structure and purity |

Research Findings and Mechanistic Insights

The nucleophilic attack of the aniline nitrogen on the electrophilic carbon of 1,3-propanesultone is the key step, leading to ring opening and formation of the sulfonic acid group attached via a propyl linker.

The reaction proceeds smoothly under mild heating without the need for strong acids or bases, minimizing side reactions.

The presence of electron-donating groups (methoxy and methyl) on the aromatic ring enhances nucleophilicity of the aniline nitrogen, facilitating the reaction.

Use of sulfonic acid-functionalized ionic liquids or nanoparticle-supported catalysts can accelerate the reaction and improve environmental sustainability by enabling catalyst recovery and reuse.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring-opening with 1,3-propanesultone | 3-methoxy-5-methylaniline, 1,3-propanesultone | 90–110 °C, 6–12 h, toluene | High yield, mild conditions | Requires anhydrous conditions |

| Sulfonation of propylamine | 3-(3-methoxy-5-methylanilino)propylamine, chlorosulfonic acid | Low temperature, controlled time | Direct sulfonation | Possible side reactions, purification challenges |

| Catalytic sulfonation with ionic liquids or nanoparticle catalysts | Ionic liquid catalysts or sulfonic acid-functionalized nanoparticles | Ultrasonic/microwave irradiation, mild heating | Eco-friendly, reusable catalysts | Requires catalyst preparation |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(3-Methoxy-5-methylanilino)propane-1-sulfonic acid, and how do they compare to analogous sulfonic acids?

- Methodology : Synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, analogous compounds like 3-methoxypropane-1-sulfonic acid are synthesized via reaction of 3-methoxypropyl chloride with sodium sulfite under controlled pH (7–9) and temperature (60–80°C) . For the target compound, introduce the anilino group via coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts, followed by sulfonic acid functionalization .

- Characterization : Use NMR (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry for molecular weight validation.

Q. How can researchers assess the aqueous solubility and stability of this compound under physiological conditions?

- Experimental Design :

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) at 37°C, quantified via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonic acids generally exhibit high stability due to strong ionization .

Q. What spectroscopic and chromatographic techniques are optimal for structural elucidation?

- Techniques :

- NMR : ¹H NMR (D2O, 400 MHz) to identify methoxy (δ 3.3–3.5 ppm) and anilino protons (δ 6.5–7.2 ppm).

- FT-IR : Confirm sulfonic acid S=O stretching (~1040 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield and selectivity of this compound?

- Approach :

- Use density functional theory (DFT) to model reaction pathways and identify transition states .

- Apply design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent) and maximize yield. For example, a Plackett-Burman design reduced reaction steps for analogous sulfonamides by 30% .

Q. What strategies address contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

- Analytical Framework :

- Dose-Response Validation : Repeat assays (e.g., histamine H3-receptor binding) across multiple cell lines (HEK293, SH-SY5Y) to rule out cell-specific effects .

- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific interactions .

- Meta-Analysis : Compare results with structurally related sulfonic acids (e.g., 3-(trimethylsilyl)propane-1-sulfonic acid) to contextualize findings .

Q. How does the compound’s sulfonic acid group influence its pharmacokinetic profile compared to carboxylate analogs?

- Methodology :

- In Silico Prediction : Employ software like ADMET Predictor™ to model logP, plasma protein binding, and clearance rates. Sulfonic acids typically show lower logP (-2.1 vs. -0.8 for carboxylates) and higher renal excretion .

- In Vivo Studies : Administer radiolabeled compound (¹⁴C) in rodents, with LC-MS/MS analysis of plasma and urine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.